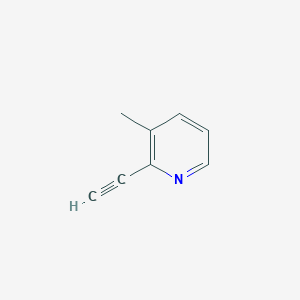

2-Ethynyl-3-methylpyridine

Beschreibung

Contextualizing 2-Ethynyl-3-methylpyridine within Pyridine (B92270) Chemistry

Pyridine and its derivatives are integral to various fields, including medicinal chemistry, materials science, and catalysis. The nitrogen atom in the pyridine ring imparts distinct electronic properties and serves as a site for hydrogen bonding and metal coordination. The introduction of substituents onto the pyridine ring allows for the fine-tuning of these properties, leading to a vast array of molecules with tailored functions.

This compound is a disubstituted pyridine featuring an ethynyl (B1212043) group at the 2-position and a methyl group at the 3-position. This specific arrangement of substituents on the pyridine core creates a molecule with distinct reactivity and potential for diverse chemical transformations. Its utility is primarily as a synthetic intermediate or a building block for constructing more elaborate molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 30413-59-3 biosynth.com |

| Molecular Formula | C₈H₇N biosynth.com |

| Molecular Weight | 117.15 g/mol biosynth.comsigmaaldrich.com |

| SMILES String | CC1=C(N=CC=C1)C#C biosynth.com |

| InChI Key | RHZFYNCENJWVQW-UHFFFAOYSA-N sigmaaldrich.com |

Significance of the Ethynyl and Methyl Substituents in Pyridine Systems

The chemical behavior of this compound is largely dictated by the interplay of its two substituents.

The ethynyl group (-C≡CH) is a highly versatile functional group in organic synthesis. Its terminal alkyne provides a reactive site for a variety of chemical reactions. Notably, it can participate in:

Sonogashira cross-coupling reactions: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, allowing the ethynyl group to be coupled with aryl or vinyl halides. This is a common strategy for synthesizing more complex aromatic systems.

Click chemistry: The ethynyl group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a prominent example of "click chemistry," which is prized for its high efficiency and reliability in forming triazole linkages.

Hydrohalogenation: The ethynyl group can undergo addition reactions with hydrogen halides. The presence of the pyridine nitrogen influences this reaction; formation of a pyridinium (B92312) salt enhances the electrophilicity of the ethynyl group, facilitating nucleophilic attack by the halide ion. nih.govacs.org

Oxidation and Reduction: The triple bond can be oxidized to form carbonyl compounds or reduced to form an ethyl group.

The methyl group (-CH₃) , while less reactive than the ethynyl group, exerts significant electronic and steric effects.

Electronic Effects: As an electron-donating group, the methyl group can influence the electron density of the pyridine ring. researchgate.net This can affect the basicity of the pyridine nitrogen and the reactivity of the ring toward electrophilic or nucleophilic attack. nih.govacs.org

Steric Effects: The position of the methyl group adjacent to the ethynyl group at the 2-position creates steric hindrance. This steric crowding can influence the regioselectivity of reactions involving the ethynyl group or the pyridine nitrogen. researchgate.netcdnsciencepub.com For instance, the steric bulk can favor or hinder the approach of reagents to nearby reactive sites. manchester.ac.uk

Overview of Research Trajectories for this compound

Research involving this compound primarily revolves around its application as a synthetic building block. Its bifunctional nature allows for sequential or tandem reactions, enabling the efficient construction of complex molecular frameworks.

One of the most prominent synthetic routes to this compound itself is the Sonogashira cross-coupling reaction between 2-bromo-3-methylpyridine (B184072) and a protected acetylene (B1199291) source like trimethylsilylacetylene (B32187) (TMSA), followed by deprotection. chemsrc.com

The primary research applications lie in:

Medicinal Chemistry: Pyridine-based structures are prevalent in pharmaceuticals. The ability to use this compound to construct larger, more complex molecules makes it a valuable intermediate in the synthesis of potential therapeutic agents. For example, ethynylpyridine moieties are found in compounds developed as antagonists for metabotropic glutamate (B1630785) receptors. acs.org

Materials Science: The rigid, linear nature of the ethynyl group makes it a useful component in the design of functional organic materials, such as polymers and molecular wires. The pyridine unit can be used to impart specific electronic or self-assembly properties.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethynyl-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-3-8-7(2)5-4-6-9-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZFYNCENJWVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539547 | |

| Record name | 2-Ethynyl-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30413-59-3 | |

| Record name | 2-Ethynyl-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynyl-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethynyl 3 Methylpyridine and Its Derivatives

Direct Ethynylation Strategies

Direct ethynylation methods are among the most common and efficient approaches for synthesizing 2-ethynyl-3-methylpyridine. These strategies typically involve transition-metal-catalyzed cross-coupling reactions between a 2-halo-3-methylpyridine substrate and an alkyne source.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. scirp.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. mdpi.com For the synthesis of this compound, the starting material is typically a 2-halo-3-methylpyridine, such as 2-bromo-3-methylpyridine (B184072).

The general reaction involves coupling 2-bromo-3-methylpyridine with a protected or terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA), followed by deprotection if necessary. The choice of palladium catalyst, ligand, copper source, base, and solvent significantly influences the reaction's efficiency and yield. scirp.orgresearchgate.net

Key components and conditions:

Palladium Catalyst: Complexes such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(CF₃COO)₂ are commonly employed. researchgate.netsoton.ac.uk

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequent choice. soton.ac.uk

Ligand: Phosphine ligands like triphenylphosphine (PPh₃) are often used to stabilize the palladium catalyst. scirp.org

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction. mdpi.comsoton.ac.uk

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are common. scirp.orgsoton.ac.uk

Table 1: Representative Conditions for Sonogashira Coupling to Synthesize 2-Alkynylpyridines

| Starting Material | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Various terminal alkynes | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 72-96 | scirp.orgresearchgate.net |

| 6-Bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 85-93 | soton.ac.uk |

Palladium-Catalyzed Ethynylation Approaches

While the Sonogashira reaction is a cornerstone of ethynylation, concerns over the environmental impact and potential side reactions (such as alkyne homocoupling, known as Glaser coupling) caused by the copper co-catalyst have spurred the development of copper-free palladium-catalyzed alternatives. nih.govrsc.org

These copper-free Sonogashira-type reactions rely on palladium catalysts, often with specialized ligands, and a suitable base to facilitate the coupling. cetjournal.itnih.gov The absence of copper can simplify purification and is beneficial for synthesizing molecules where copper might interfere with other functional groups. nih.gov Various palladium sources like Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(PPh₃)₂ have been shown to be effective. nih.gov The choice of base and solvent is crucial; organic bases like piperidine or inorganic bases such as K₂CO₃ or Cs₂CO₃ are often used in solvents like DMF, DMSO, or even water under specific conditions. rsc.org

Recent advancements have demonstrated that a combination of two different palladium catalysts can promote the reaction, where one facilitates the oxidative addition to the aryl halide and the other activates the terminal alkyne, proceeding through a Pd-Pd transmetalation mechanism. nih.gov

Table 2: Examples of Copper-Free Palladium-Catalyzed Ethynylation Conditions

| Aryl Halide | Alkyne | Pd Catalyst | Ligand | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Iodides | Terminal Alkynes | Pd(OAc)₂ | 2,2′-dipyridylamine | Piperidine | Water | RT | rsc.org |

| Aryl Bromides | Terminal Alkynes | (PhCN)₂PdCl₂ + Pd₂(dba)₃ | t-Bu₃P-HBF₄ + XPhos | K₂CO₃ | Dioxane | RT | nih.gov |

| Aryl Iodides | Aryl Carbonyls | PdCl₂(PPh₃)₂ | Xantphos | K₂CO₃ | DMF | 110 °C | nih.gov |

Formation of Ethynyl-Substituted Pyridines via Other Coupling Reactions

Beyond the Sonogashira reaction, other cross-coupling methods can be adapted for the synthesis of ethynyl-substituted pyridines, although they are less common for this specific transformation. Conceptually, reactions like the Suzuki-Miyaura coupling could be employed by using an ethynylboron reagent. However, these reagents can be unstable. Palladium-catalyzed reactions involving the transfer of an entire pyridylmethyl group have also been explored, showcasing the versatility of palladium in C-C bond formation involving pyridine (B92270) scaffolds. nih.gov

Indirect Synthetic Routes

Indirect routes offer alternative pathways to this compound, either by modifying a precursor molecule already containing the 3-methylpyridine (B133936) core or by constructing the ring system from acyclic precursors.

Derivatization of Pre-existing Pyridine Scaffolds

This strategy involves the chemical transformation of a functional group at the 2-position of a 3-methylpyridine ring into an ethynyl (B1212043) group. A common approach is the conversion of a carbonyl group, such as an aldehyde or a ketone. For instance, 2-formyl-3-methylpyridine or 2-acetyl-3-methylpyridine can serve as starting materials. semanticscholar.orgwikipedia.org

Two classic reactions for this one-carbon homologation of an aldehyde to a terminal alkyne are:

Corey-Fuchs Reaction: This two-step process first converts an aldehyde into a 1,1-dibromoalkene using triphenylphosphine and carbon tetrabromide. wikipedia.orgalfa-chemistry.com The resulting dibromoalkene is then treated with a strong base, like n-butyllithium, to induce elimination and metal-halogen exchange, yielding the terminal alkyne after quenching. chemeurope.comorganic-chemistry.org

Seyferth-Gilbert Homologation: This reaction provides a one-pot conversion of aldehydes to terminal alkynes. synarchive.com It utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent). wordpress.com A modification by Ohira and Bestmann uses dimethyl 1-diazo-2-oxopropylphosphonate (the Ohira-Bestmann reagent), which can be generated in situ and allows the reaction to proceed under milder basic conditions (e.g., K₂CO₃), making it suitable for base-sensitive substrates. organic-chemistry.orgwikipedia.org

The synthesis of the precursor, 2-formyl-3-methylpyridine, can be achieved by the oxidation of 2-(hydroxymethyl)-3-methylpyridine. semanticscholar.org

Cyclization Reactions Leading to the Pyridine Core

De novo synthesis of the pyridine ring provides a powerful method for accessing complex substitution patterns that might be difficult to achieve through functionalization of a pre-existing ring. These methods construct the this compound core from acyclic or different heterocyclic precursors through cyclization reactions.

Common strategies for pyridine synthesis include:

[4+2] Cycloaddition Reactions (Diels-Alder type): These reactions are a key approach to forming six-membered rings. acsgcipr.org Inverse-electron-demand Diels-Alder reactions, for example between a 1,2,4-triazine and an enamine (Boger pyridine synthesis), can generate the pyridine nucleus after the extrusion of a small molecule like nitrogen. acsgcipr.orgwikipedia.org To synthesize this compound, precursors containing the required ethynyl and methyl groups would need to be designed to react in a regioselective manner.

[3+3] Cycloadditions: Formal (3+3) cycloaddition reactions between enamines and unsaturated aldehydes or ketones can also afford substituted pyridine scaffolds. acs.org

Transition Metal-Catalyzed Cycloadditions: [2+2+2] cycloaddition reactions, often catalyzed by transition metals like cobalt or rhodium, can combine two alkyne molecules and a nitrile to form a pyridine ring. This method offers a convergent route to polysubstituted pyridines.

While these methods are powerful for pyridine synthesis in general, their specific application to produce this compound would depend on the availability and reactivity of appropriately substituted acyclic starting materials. rsc.org

Regioselective Synthesis of this compound Isomers and Analogs

The regioselective construction of the pyridine ring is paramount for obtaining the desired substitution pattern. Several annulation strategies have been developed to control the placement of substituents on the pyridine core.

Pyridine annulation reactions offer a powerful means to construct the heterocyclic ring with defined regiochemistry. Two notable methods for achieving this control are the Bohlmann-Rahtz pyridine synthesis and [4+2] cycloaddition reactions.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz pyridine synthesis is a two-step process that allows for the formation of substituted pyridines from the condensation of an enamine with an ethynylketone. nih.govjk-sci.com This reaction proceeds through an aminodiene intermediate, which, upon heating, undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine. nih.govjk-sci.com The regioselectivity of this synthesis is a key feature, as it reliably produces a specific substitution pattern. beilstein-journals.org

For the synthesis of a precursor to this compound, one could envision a strategy starting with an appropriately substituted enamine and an ethynyl ketone. For instance, the reaction of an enamine derived from a β-ketoester bearing a methyl group at the α-position with an ethynyl ketone could lead to a pyridine with the desired 2,3-substitution pattern. The ethynyl group could be introduced directly or masked as a trimethylsilylacetylene group, which can be deprotected later. organic-chemistry.org

Modifications to the classical Bohlmann-Rahtz synthesis have been developed to improve its versatility and overcome some of its limitations, such as the high temperatures required for the cyclodehydration step. organic-chemistry.orgbaranlab.org The use of acid catalysis, for example, can facilitate the reaction under milder conditions. organic-chemistry.org One-pot procedures have also been developed where the enamine is generated in situ, further streamlining the synthesis. core.ac.uk

| Reactant 1 (Enamine Precursor) | Reactant 2 (Ethynyl Ketone) | Product (Pyridine Derivative) | Notes |

| β-Ketoester with α-methyl group | Ethynyl ketone | 2,6-Disubstituted-3-methylpyridine | The ester group can be further functionalized. |

| Enamine with a methyl substituent | Trimethylsilyl-protected ethynyl ketone | 2,3,6-Trisubstituted pyridine | The TMS group can be removed to yield the terminal alkyne. |

| In situ generated enamine | Functionalized ethynyl ketone | Polysubstituted pyridine | Allows for a one-pot synthesis. |

[4+2] Cycloaddition Reactions

[4+2] cycloaddition reactions, particularly the hetero-Diels-Alder reaction, provide another powerful strategy for the regioselective synthesis of pyridines. rsc.orgsemanticscholar.org In this approach, a 1-aza-1,3-diene reacts with a dienophile, such as an alkyne, to form a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine. organic-chemistry.org The regiochemical outcome of the cycloaddition is governed by the electronic and steric properties of the substituents on both the azadiene and the dienophile. rsc.orgsemanticscholar.org

To synthesize a 2,3-disubstituted pyridine like this compound, one could employ a 1-azadiene with a methyl group at the 2-position and an alkyne dienophile. The ethynyl group could be introduced via the alkyne component. The choice of substituents on the azadiene and the alkyne is crucial for controlling the regioselectivity of the cycloaddition. mdpi.com

Recent advancements in this area have focused on the development of catalytic and more efficient cycloaddition strategies. Transition metal-catalyzed [4+2] cycloadditions have emerged as a valuable tool for pyridine synthesis, often proceeding under milder conditions and with high regioselectivity. rsc.orgsemanticscholar.org

| 1-Azadiene Component | Alkyne Component | Resulting Pyridine Substitution | Key Considerations |

| 2-Methyl-1-aza-1,3-diene | Terminal alkyne | 2,3-Disubstituted pyridine | Control of regioselectivity is critical. |

| Functionalized 1-azadiene | Symmetrically substituted alkyne | 2,3,5,6-Tetrasubstituted pyridine | Can lead to highly functionalized pyridines. |

| In situ generated azadiene | Electron-deficient alkyne | Polysubstituted pyridine | Inverse-electron-demand Diels-Alder reaction. |

While this compound itself is an achiral molecule, the introduction of stereocenters into its derivatives is of significant interest for applications in medicinal chemistry and catalysis. Stereoselective and enantioselective methods for the synthesis of chiral pyridine derivatives often involve asymmetric catalysis or the dearomatization of the pyridine ring. chim.itmdpi.com

Catalytic Asymmetric Synthesis

The development of chiral ligands and catalysts has enabled the asymmetric synthesis of a wide range of chiral pyridine derivatives. chim.itrsc.org These methods can be broadly categorized into:

Asymmetric additions to prochiral pyridines: This involves the enantioselective addition of a nucleophile to a prochiral pyridine derivative, such as a pyridinium (B92312) salt or an N-acylpyridinium ion. mdpi.com

Asymmetric functionalization of existing chiral pyridines: This approach utilizes a chiral pyridine derivative as a starting material and introduces new functional groups in a stereoselective manner.

Asymmetric dearomatization: This powerful strategy involves the enantioselective dearomatization of the pyridine ring to create chiral piperidines or other saturated nitrogen heterocycles, which can then be re-aromatized to form chiral pyridines. nih.govnih.govacs.org

For instance, a chiral derivative of this compound could be synthesized by the enantioselective reduction of a corresponding prochiral pyridinium salt, or by the asymmetric addition of a nucleophile to an activated pyridine precursor. The choice of chiral catalyst, often a transition metal complex with a chiral ligand, is crucial for achieving high enantioselectivity. chim.itresearchgate.net

| Asymmetric Strategy | Substrate | Chiral Catalyst/Ligand | Product Type |

| Asymmetric Dearomatization | Pyridine | Chiral Copper or Iridium Complexes | Chiral Piperidine/Tetrahydropyridine |

| Asymmetric Addition | N-Acylpyridinium Salt | Chiral Phosphine Ligands | Chiral Dihydropyridine |

| Kinetic Resolution | Racemic Pyridine Derivative | Chiral Catalyst | Enantioenriched Pyridine Derivative |

Synthesis of Atropisomeric Pyridine Derivatives

Atropisomers are stereoisomers arising from restricted rotation around a single bond. In the context of pyridine derivatives, atropisomerism can occur in molecules where a bulky substituent is attached to the pyridine ring, hindering free rotation. The synthesis of atropisomeric pyridine derivatives has gained increasing attention due to their potential applications as chiral ligands and in materials science.

The enantioselective synthesis of atropisomeric pyridines can be achieved through various strategies, including:

Central-to-axial chirality conversion: This involves the creation of a stereocenter which then directs the formation of an atropisomeric axis upon a subsequent chemical transformation.

Asymmetric cross-coupling reactions: The use of chiral catalysts in cross-coupling reactions to construct the atropisomeric axis with high enantioselectivity.

While this compound itself is not atropisomeric, a derivative with a bulky substituent at a position that restricts rotation around the bond connecting it to the pyridine ring could exhibit atropisomerism. The synthetic methodologies developed for other atropisomeric biaryls could then be adapted for the enantioselective synthesis of such chiral derivatives.

Reaction Mechanisms and Transformations of 2 Ethynyl 3 Methylpyridine

Reactivity of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is an electron-rich region, making it susceptible to a variety of addition and metal-catalyzed reactions.

The ethynyl group of 2-ethynylpyridine (B158538) derivatives can undergo nucleophilic addition, a reaction significantly influenced by the pyridine (B92270) nitrogen atom. A notable example is hydrohalogenation. Unlike typical alkyne hydrohalogenation that proceeds via electrophilic addition, the reaction with 2-ethynylpyridines can follow a nucleophilic pathway.

The process begins with the protonation of the basic pyridine nitrogen by a hydrohalic acid (e.g., HCl, HBr, HI), forming a pyridinium (B92312) salt. This salt formation enhances the electrophilicity of the ethynyl group and positions the halide ion as a counteranion in close proximity. nih.gov The spatial closeness facilitates the nucleophilic attack of the halide anion on the triple bond, leading to the formation of 2-(2-haloethenyl)pyridine derivatives in high yields. nih.gov This reaction typically yields a single stereoisomer, presumed to be the Z-isomer. nih.gov

Table 1: Hydrohalogenation of Ethynylpyridines

| Reactant | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Ethynylpyridine | HCl | 2-(2-Chloroethenyl)pyridine | High | nih.gov |

| 2-Ethynylpyridine | HBr | 2-(2-Bromoethenyl)pyridine | High | nih.gov |

| 2-Ethynylpyridine | HI | 2-(2-Iodoethenyl)pyridine | High | nih.gov |

This table is illustrative of the general reaction described in the sources and may not represent specific experiments with 2-ethynyl-3-methylpyridine itself unless explicitly stated.

The alkyne functionality of this compound can participate as a dipolarophile in cycloaddition reactions, most notably in [3+2] cycloadditions. In these reactions, a 3-atom dipole reacts with a 2-atom system (the dipolarophile) to form a five-membered ring.

A common class of dipoles used in these reactions are nitrile oxides or azomethine ylides. nih.govmdpi.com The reaction of an alkyne like this compound with a 1,3-dipole leads to the formation of a heterocyclic ring. For instance, reaction with a nitrile oxide would yield an isoxazole (B147169) derivative, while reaction with an azomethine ylide would produce a pyrrole (B145914) derivative. These reactions are often highly regioselective, meaning the orientation of the dipole's addition to the asymmetrical alkyne is controlled. nih.govguidechem.com

The general mechanism involves a concerted process where the highest occupied molecular orbital (HOMO) of the dipole interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (the alkyne), or vice versa, leading to the formation of two new sigma bonds simultaneously.

The terminal ethynyl group is highly amenable to a wide array of transformations catalyzed by transition metals such as palladium and copper. beilstein-journals.orgmdpi.com These reactions are fundamental in C-C bond formation.

One of the most prominent reactions is the Sonogashira cross-coupling, where the terminal alkyne couples with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is a powerful method for synthesizing substituted alkynes. For this compound, this would involve coupling at the terminal carbon of the ethynyl group.

Copper catalysts are also used in domino reactions. For example, a copper(I) iodide-catalyzed three-component reaction of an aldehyde, 2-aminopyridine, and a terminal alkyne can be used to synthesize imidazo[1,2-a]pyridines. beilstein-journals.org The ethynyl group of this compound can serve as the alkyne component in such multi-component reactions, leading to complex heterocyclic structures.

Reactivity of the Pyridine Core

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.

Compared to benzene, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution (SEAr). wikipedia.org The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. youtube.com Furthermore, under the acidic conditions often required for SEAr (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a positively charged pyridinium ion which further deactivates the ring. wikipedia.org

Consequently, electrophilic substitution on pyridine requires vigorous reaction conditions, often involving high temperatures, and generally results in low yields. youtube.com Substitution occurs preferentially at the C-3 (meta) position relative to the nitrogen atom, as the intermediates formed by attack at C-2 or C-4 are significantly destabilized by placing a positive charge on the carbon adjacent to the electron-withdrawing nitrogen. youtube.com

For this compound, the directing effects of the existing substituents must be considered. The methyl group at C-3 is an activating, ortho/para-directing group, while the ethynyl group at C-2 is a deactivating, meta-directing group. The powerful deactivating effect of the pyridine nitrogen, however, remains the dominant factor. Electrophilic attack would be expected to occur at the C-5 position, which is meta to the nitrogen and para to the activating methyl group.

Table 2: General Reactivity of Pyridine in Electrophilic Aromatic Substitution

| Reaction | Conditions | Major Product Position | Reactivity vs. Benzene |

|---|---|---|---|

| Nitration | KNO₃, H₂SO₄, 300°C | 3-Nitropyridine | Much slower |

| Sulfonation | H₂SO₄, HgSO₄, 230°C | Pyridine-3-sulfonic acid | Much slower |

| Bromination | Br₂, Oleum, 130°C | 3-Bromopyridine | Much slower |

This table reflects the general reactivity of the parent pyridine ring.

The inherent electron deficiency of the pyridine ring makes it susceptible to nucleophilic attack, which can lead to dearomatization. nih.govacs.org However, direct nucleophilic addition to a neutral pyridine ring is generally unfavorable due to the energetic cost of disrupting the aromatic system. acs.org

To facilitate this reaction, the pyridine ring must first be activated to increase its electrophilicity. This is typically achieved by functionalizing the nitrogen atom with an electrophile, such as an acyl chloride or alkyl halide, to form a pyridinium salt. mdpi.comresearchgate.net These N-acyl or N-alkylpyridinium salts are much more reactive towards nucleophiles.

Nucleophilic attack on the activated pyridinium ring can occur at the C-2 (ortho) or C-4 (para) positions. mdpi.com The regioselectivity depends on factors like the nature of the nucleophile and the steric bulk of the activating group on the nitrogen. mdpi.com The initial addition results in the formation of a non-aromatic dihydropyridine (B1217469) (DHP) intermediate. researchgate.net These DHPs are versatile intermediates that can be further transformed to generate stable, saturated nitrogen heterocycles like piperidines. nih.gov For this compound, after N-activation, a nucleophile could potentially add to the C-4 or C-6 position to yield a dihydropyridine derivative.

C-H Functionalization Strategies on the Pyridine Ring

Direct C-H functionalization of pyridine rings represents an atom-economical approach to introduce new substituents and construct more complex molecular architectures. While the inherent electron-deficient nature of the pyridine ring can pose challenges to direct functionalization, various transition-metal-catalyzed methods have been developed to address this. The nitrogen atom in the pyridine ring can act as a directing group, facilitating regioselective C-H activation at the ortho-positions (C2 and C6). However, for this compound, the C2 position is already substituted. Therefore, C-H functionalization would be anticipated at the C4, C5, or C6 positions.

The electronic character of the pyridine ring generally favors nucleophilic attack at the C2, C4, and C6 positions. For electrophilic substitution, the pyridine ring is generally deactivated. However, transition metal catalysis can overcome these intrinsic reactivity patterns. Strategies for C-H functionalization of pyridines often involve the use of palladium, rhodium, iridium, or other transition metals. These catalysts can operate through various mechanisms, including oxidative addition, concerted metalation-deprotonation, or electrophilic cleavage of the C-H bond.

While specific studies on the C-H functionalization of this compound are not extensively documented in the reviewed literature, general principles of pyridine C-H activation can be applied to predict its reactivity. The presence of the methyl group at the C3 position may exert a steric and electronic influence on the regioselectivity of C-H functionalization at the adjacent C4 position. The ethynyl group at the C2 position, being an electron-withdrawing group, will also influence the electron density of the pyridine ring and its susceptibility to different types of C-H activation.

Further research is necessary to elucidate the specific conditions and outcomes for the C-H functionalization of this compound. Such studies would involve screening various catalysts, ligands, and reaction conditions to achieve selective arylation, alkylation, or alkenylation at the available C-H bonds of the pyridine ring.

Reactivity of the Methyl Group

The methyl group at the C3 position of this compound also presents opportunities for synthetic modifications. The reactivity of a methyl group on a pyridine ring is significantly influenced by the electronic nature of the ring itself.

Radical Reactions at the Methyl Position

Radical reactions offer a powerful tool for the functionalization of otherwise unreactive C(sp³)-H bonds. The methyl group of this compound could potentially undergo radical halogenation, such as bromination or chlorination, upon treatment with radical initiators like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under photochemical or thermal conditions. This would lead to the formation of the corresponding halomethylpyridine derivative, a versatile intermediate for further nucleophilic substitution reactions.

The benzylic-like position of the methyl group, adjacent to the aromatic pyridine ring, makes its C-H bonds susceptible to radical abstraction. The stability of the resulting pyridylmethyl radical would be a key factor in the feasibility of such reactions. The electron-withdrawing nature of the pyridine ring and the ethynyl group could influence the stability of this radical intermediate.

Detailed experimental studies are required to determine the optimal conditions for radical functionalization of the methyl group in this compound and to characterize the resulting products.

Functionalization of the Methyl Group for Extended Conjugation

The methyl group can be functionalized to extend the π-conjugated system of the molecule, a strategy often employed in the synthesis of dyes, functional materials, and biologically active compounds. One common approach is the condensation of the methyl group with aldehydes or ketones. For this to occur, the methyl group's protons need to be sufficiently acidic to be removed by a base, forming a carbanion that can then act as a nucleophile.

The acidity of the methyl protons in this compound is not inherently high. However, the introduction of a strong electron-withdrawing group on the pyridine ring, for instance, a nitro group, can significantly increase the acidity of an adjacent methyl group, facilitating its deprotonation and subsequent condensation reactions (a Knoevenagel-type condensation). For this compound itself, without such an activating group, these condensation reactions may require harsh conditions or strong bases.

Alternatively, the methyl group could first be oxidized to an aldehyde. This transformation would provide a reactive handle for a variety of subsequent reactions to extend conjugation, such as Wittig reactions, aldol (B89426) condensations, or the formation of Schiff bases. The oxidation of a methyl group on a pyridine ring can be challenging and may require specific oxidizing agents to avoid over-oxidation or reaction with other functional groups in the molecule.

Further investigation into the derivatization of the methyl group of this compound is needed to explore these possibilities for creating extended π-systems.

Derivatization Strategies of 2 Ethynyl 3 Methylpyridine for Advanced Molecular Architectures

Click Chemistry Applications

Click chemistry provides a powerful set of tools for the rapid and efficient construction of complex molecules from simple building blocks. The terminal alkyne functionality of 2-ethynyl-3-methylpyridine is an ideal handle for such transformations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govwikipedia.org This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.govnih.gov For this compound, the CuAAC reaction offers a straightforward method to link the pyridine (B92270) core to other molecular fragments, such as biomolecules, polymers, or other organic moieties.

The general reaction involves the treatment of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst. The catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. wikipedia.orgmdpi.com The resulting 1-(3-methylpyridin-2-yl)-1H-1,2,3-triazole derivatives are stable and can serve as important intermediates for further functionalization or as the final target molecules.

Table 1: Representative Conditions for CuAAC of this compound

| Parameter | Condition |

| Alkyne | This compound |

| Azide | R-N₃ (aliphatic or aromatic) |

| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate |

| Solvent | t-BuOH/H₂O or DMF |

| Temperature | Room Temperature |

| Product | 1,4-disubstituted 1-(3-methylpyridin-2-yl)-1H-1,2,3-triazole |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne cycloaddition. This reaction relies on the high ring strain of cyclooctyne (B158145) derivatives to achieve cycloaddition with azides without the need for a metal catalyst. magtech.com.cnnih.gov This is particularly advantageous for biological applications where the toxicity of copper is a concern. nih.gov

In the context of this compound, SPAAC would involve the reaction of an azide-functionalized 3-methylpyridine (B133936) derivative with a strained cyclooctyne. Alternatively, an azide-containing molecule could be reacted with a cyclooctyne-functionalized this compound derivative. The reaction proceeds readily at or near physiological conditions to yield a stable triazole product. nih.govnih.gov

Cross-Coupling Reactions Beyond Sonogashira

While the Sonogashira coupling is a common method for the synthesis of this compound itself, other cross-coupling reactions can be employed to further derivatize the pyridine core or the ethynyl (B1212043) group.

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Linkages

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. nih.govmdpi.com This reaction is widely used to form carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. mdpi.comnih.gov For derivatization of the this compound scaffold, a halogenated precursor, such as 2-bromo-3-methylpyridine (B184072), can be coupled with an ethynyl-containing boronic acid or ester. More commonly, a bromo- or iodo-substituted this compound derivative could be coupled with various aryl or heteroaryl boronic acids.

A study on the synthesis of novel pyridine derivatives demonstrated the successful Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of a palladium catalyst and a base. mdpi.com This highlights the feasibility of applying this methodology to similarly substituted pyridine systems.

Table 2: Examples of Suzuki-Miyaura Coupling with Pyridine Derivatives

| Pyridine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | mdpi.com |

| 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 | mdpi.com |

| 3-bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 28 | researchgate.net |

Heck and Stille Couplings

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgyoutube.com This reaction could be used to introduce alkenyl substituents onto a halogenated this compound core. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

The Stille reaction utilizes a palladium catalyst to couple an organotin compound with an organic halide or triflate. wikipedia.orglibretexts.org A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture. wikipedia.org A tributylstannyl derivative of this compound could be prepared and subsequently coupled with a variety of aryl or vinyl halides to introduce new substituents.

Negishi Coupling for Organozinc Reagents

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that couples an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. researchgate.net This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds.

For the derivatization of this compound, an organozinc reagent can be prepared from a halogenated precursor of the pyridine. For instance, treatment of a bromo-substituted this compound with activated zinc would generate the corresponding organozinc species. This intermediate can then be coupled with a variety of aryl, heteroaryl, or vinyl halides in the presence of a palladium catalyst to afford the desired derivatized product. nih.govnih.gov

Table 3: Generalized Conditions for Negishi Coupling of a Halogenated this compound Derivative

| Parameter | Condition |

| Substrate | Halo-(this compound) |

| Organozinc Formation | Activated Zinc (e.g., Rieke Zinc) |

| Coupling Partner | R-X (Aryl, Heteroaryl, Vinyl Halide) |

| Catalyst | Pd(dba)₂ / Ligand (e.g., SPhos, XPhos) |

| Solvent | THF or DMF |

| Temperature | Room Temperature to 60 °C |

| Product | R-(this compound) |

Formation of Macrocycles and Polymeric Structures

The presence of the ethynyl group is key to the formation of larger cyclic and linear structures from this compound. This functionality allows for participation in a range of coupling and polymerization reactions, leading to diverse and functional materials.

Macrocyclization:

Macrocycles derived from ethynylpyridines can be synthesized through various metal-catalyzed cross-coupling reactions. Homocoupling reactions, such as Glaser or Eglinton coupling, of this compound would lead to the formation of symmetrical macrocycles containing diacetylene linkages. These reactions typically utilize copper salts as catalysts in the presence of an oxidant.

Alternatively, heterocoupling reactions like the Sonogashira cross-coupling provide a pathway to more complex, unsymmetrical macrocycles. By first reacting this compound with a dihaloaromatic compound, a linear precursor with terminal alkyne groups can be formed. Subsequent intramolecular cyclization under high-dilution conditions can then yield the desired macrocyclic product. The methyl group on the pyridine ring can influence the geometry and solubility of these macrocycles.

Polymerization:

The polymerization of ethynylpyridines has been shown to proceed through several mechanisms, resulting in conjugated polymers with interesting electronic and optical properties. For the closely related monomer, 2-ethynylpyridine (B158538), polymerization can be initiated without a catalyst by using alkyl halides or strong acids. bohrium.comacs.org This process typically involves the quaternization of the pyridine nitrogen, which activates the acetylenic triple bond towards nucleophilic attack by another monomer unit, leading to a linear conjugated polymer. bohrium.com It is anticipated that this compound would undergo similar polymerization reactions.

The resulting poly(this compound) would be an ionic conjugated polymer with a repeating pyridinium (B92312) salt structure in the backbone. The methyl group would likely enhance the solubility of the polymer in organic solvents and could also introduce steric effects that influence the polymer's conformation and packing in the solid state.

| Monomer | Initiator/Catalyst | Solvent | Polymer Structure | Key Findings |

|---|---|---|---|---|

| 2-Ethynylpyridine | 4-Bromo-1-butyne (Non-catalyst) | DMF | Ionic Polyacetylene with N-(3-butynyl)pyridinium bromide | High yield, soluble in various solvents, potential for optoelectronic applications. bohrium.com |

| 2-Ethynylpyridine | Strong Acid (e.g., Trifluoroacetic acid) | - | Poly(2-ethynylpyridinium trifluoroacetate) | Spontaneous polymerization occurs, forming a conjugated ionic polymer. acs.org |

Supramolecular Assembly based on this compound Scaffolds

The pyridine nitrogen of this compound provides a coordination site for metal ions, enabling its use as a ligand in the construction of supramolecular structures. These assemblies are held together by non-covalent interactions, primarily directional metal-ligand coordination bonds.

Coordination Polymers and Metal-Organic Frameworks (MOFs):

For instance, in reactions with metal salts, this compound could form one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. nih.govmdpi.comnih.gov The porosity and functionality of these materials can be tuned by selecting different metal centers and co-ligands. The methyl group on the pyridine ring can influence the local coordination environment and may affect the packing of the resulting supramolecular structure. The ethynyl group, in addition to being a structural element, could also serve as a site for post-synthetic modification within the framework.

The design of MOFs often involves polytopic organic ligands to create robust, porous networks. rsc.org While this compound itself is a monodentate ligand, it can be derivatized (e.g., through Sonogashira coupling to an aromatic dicarboxylic acid) to form a multitopic linker suitable for MOF synthesis.

| Ligand(s) | Metal Ion | Framework Dimensionality | Structural Features |

|---|---|---|---|

| Pyridine-2,3-dicarboxylic acid, 1,3-Bis(4-pyridyl)propane | Cu(II), Zn(II), Cd(II) | 3D | Features 2D → 3D parallel interpenetration. rsc.org |

| Pyridine | Co(II) | 2D | Ultrathin nanosheet structure formed by replacing a 3D framework's original ligand. rsc.org |

| 2-Amino-3-methylpyridine | Ag(I) | Polymeric | Bridging through the NH2 group leads to a polymeric structure. mdpi.com |

| N-ethyl-N-(pyridin-4-ylmethyl)dithiocarbamate, 3-Methylpyridine | Cd(II) | 2D | Forms a coordination polymer with channels containing solvate 3-methylpyridine molecules. nih.gov |

The non-covalent interactions that can be harnessed with this compound scaffolds are not limited to coordination bonds. The aromatic pyridine ring can participate in π-stacking interactions, and the C-H bond of the ethynyl group can act as a weak hydrogen bond donor, further stabilizing the supramolecular assembly. researchgate.net These directional interactions are crucial in crystal engineering and the design of functional materials.

Applications of 2 Ethynyl 3 Methylpyridine in Organic Synthesis

Building Block in Complex Molecule Synthesis

The reactivity of the ethynyl (B1212043) group, combined with the inherent properties of the pyridine (B92270) scaffold, allows for the strategic incorporation of the 2-ethynyl-3-methylpyridine unit into larger and more intricate molecular architectures. Its utility as a foundational component is evident in its potential to generate a diverse array of substituted pyridine derivatives and to be integrated into the frameworks of natural products.

As a Precursor for Substituted Pyridines

The terminal alkyne functionality in this compound is a key handle for a multitude of chemical transformations, enabling the synthesis of a wide range of substituted pyridines. The carbon-carbon triple bond can readily participate in various coupling and cycloaddition reactions, providing access to complex pyridine-containing structures.

One of the most powerful methods for the functionalization of terminal alkynes is the Sonogashira cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound and various aryl or vinyl halides. wikipedia.orgscirp.org This methodology provides a direct route to 2-(arylethynyl)-3-methylpyridines and 2-(vinylethynyl)-3-methylpyridines, which are themselves valuable intermediates for further synthetic elaborations. nih.govsoton.ac.uk

Furthermore, the ethynyl group can undergo cycloaddition reactions, such as [3+2] cycloadditions, to construct five-membered heterocyclic rings fused to the pyridine core. nih.govuchicago.edu For instance, reaction with azides would lead to the formation of triazolylpyridines, while reaction with nitrile oxides would yield isoxazolylpyridines. These reactions significantly increase the molecular complexity and introduce new functionalities to the pyridine ring system.

The following table summarizes potential reactions for the elaboration of this compound:

| Reaction Type | Reactant | Product Type | Potential Applications |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide | 2-(Arylethynyl/Vinylethynyl)-3-methylpyridine | Synthesis of functional materials, pharmaceuticals |

| [3+2] Cycloaddition | Azide (B81097) | 2-(Triazolyl)-3-methylpyridine | Medicinal chemistry, materials science |

| [3+2] Cycloaddition | Nitrile Oxide | 2-(Isoxazolyl)-3-methylpyridine | Agrochemicals, pharmaceuticals |

Incorporation into Natural Product Synthesis

While direct incorporation of this compound into the total synthesis of a specific natural product is not extensively documented in readily available literature, its structural motif is present in a variety of alkaloids. nih.govnih.govmdpi.com The 3-alkylpyridine skeleton is a common feature in many marine alkaloids with interesting biological activities. nih.govnih.govmdpi.com The functional handle provided by the ethynyl group in this compound makes it a potentially valuable synthon for the construction of such complex natural products.

For example, the synthesis of 3-alkylpyridine alkaloids often involves the introduction of a carbon chain at the 3-position of the pyridine ring. nih.govnih.govmdpi.com The ethynyl group of this compound could, in principle, be transformed through various synthetic steps, such as reduction and subsequent cross-coupling reactions, to install the desired alkyl side chains found in these natural products. The development of synthetic routes utilizing this building block could provide more efficient access to these biologically active molecules, enabling further investigation of their medicinal properties.

Catalytic Applications of this compound-Derived Ligands

The nitrogen atom of the pyridine ring in this compound can act as a coordinating atom for metal centers, making it a promising scaffold for the development of novel ligands for catalysis. The ethynyl group offers a site for further functionalization, allowing for the fine-tuning of the steric and electronic properties of the resulting ligands.

Metal Complexation for Catalysis

Pyridine-based ligands are ubiquitous in coordination chemistry and have been instrumental in the development of a wide range of homogeneous catalysts. The nitrogen atom of the pyridine ring can coordinate to a variety of transition metals, and the substituents on the pyridine ring can influence the catalytic activity and selectivity of the resulting metal complex.

Research has demonstrated the rhodium-catalyzed reactions of 2-ethynyl-3-pentamethyldisilanylpyridines, which are derivatives of this compound. nih.govmdpi.com In these studies, rhodium complexes were found to catalyze the intramolecular trans-bis-silylation cyclization of these compounds to form pyridine-fused siloles. nih.govmdpi.com This work highlights the potential for the pyridine nitrogen and the ethynyl group to participate in metal-catalyzed transformations. The coordination of the rhodium catalyst to the pyridine moiety is a plausible initial step in the catalytic cycle.

The following table provides examples of metal complexes with pyridine-based ligands and their catalytic applications, suggesting potential avenues for ligands derived from this compound:

| Metal | Ligand Type | Catalytic Application |

|---|---|---|

| Rhodium | Pyridine-phosphine | Hydrogenation, hydroformylation |

| Palladium | Bipyridine | Cross-coupling reactions |

| Iridium | Pyridine-oxazoline | Asymmetric hydrogenation |

Ligand Design for Asymmetric Catalysis

The development of chiral ligands for asymmetric catalysis is a major focus of modern organic synthesis. Chiral pyridine-containing ligands have proven to be highly effective in a variety of enantioselective transformations. nih.govnih.govacs.org The rigid backbone of the pyridine ring and the ability to introduce chiral substituents in close proximity to the coordinating nitrogen atom are key features that contribute to their success.

While specific examples of chiral ligands derived directly from this compound for asymmetric catalysis are not yet prominent in the literature, the potential for their development is significant. The ethynyl group provides a versatile point of attachment for chiral auxiliaries. For instance, coupling of this compound with a chiral alcohol or amine could lead to the formation of novel chiral bidentate or tridentate ligands.

The design of such ligands could be guided by the principles established for other successful chiral pyridine-based ligands, such as the Pybox and PyMox ligands. These ligands have been successfully employed in a range of asymmetric reactions, including hydrosilylation, cyclopropanation, and Diels-Alder reactions. By analogy, chiral ligands derived from this compound could find application in similar enantioselective transformations, contributing to the advancement of asymmetric synthesis. nih.govrsc.orgmdpi.com

Medicinal Chemistry and Chemical Biology Research Involving 2 Ethynyl 3 Methylpyridine Scaffolds

Exploration of 2-Ethynyl-3-methylpyridine as a Privileged Scaffold

The utility of the pyridine (B92270) ring, in general, is well-established in medicinal chemistry due to its presence in numerous FDA-approved drugs. arabjchem.org Pyridine and its derivatives are known to engage in various biological processes and can be readily functionalized to optimize pharmacokinetic and pharmacodynamic properties. arabjchem.org The incorporation of an ethynyl (B1212043) group at the 2-position of the 3-methylpyridine (B133936) core has proven to be a particularly effective strategy in the design of selective receptor modulators.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The structure-activity relationship (SAR) of this compound analogs has been extensively studied, primarily in the context of metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists. These studies have provided valuable insights into the structural requirements for high-affinity binding and functional activity.

One of the most well-known mGluR5 antagonists is 2-methyl-6-(phenylethynyl)pyridine (MPEP). Analogs of MPEP, where the phenylethynyl group is replaced with other aromatic or heteroaromatic moieties, have been synthesized and evaluated. For instance, replacement of the phenyl ring with a thiazole (B1198619) ring led to the discovery of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a potent and selective mGluR5 antagonist.

Further SAR studies on MTEP analogs have revealed several key features:

Substitution on the Pyridine Ring: Modifications to the pyridine ring of MTEP have a significant impact on activity. For example, introducing small, unsaturated groups like vinyl or ethynyl at the 5-position of the pyridine ring can dramatically increase antagonist potency.

The Ethynyl Linker: The rigidity of the ethynyl linker is crucial for maintaining the optimal orientation of the aromatic and heteroaromatic rings within the receptor's allosteric binding site. Replacement of the ethynyl group with a more flexible tether often leads to a decrease in activity.

The Terminal Aromatic/Heteroaromatic Ring: The nature of the terminal ring system is a critical determinant of potency. In MTEP, the 2-methylthiazole (B1294427) group is essential for high-affinity binding. Modifications to this ring system can either enhance or diminish activity depending on the specific substitutions.

| Compound | Modification | Effect on mGluR5 Antagonist Activity |

|---|---|---|

| MPEP Analog | Replacement of phenyl with thiazole (MTEP) | Increased potency and selectivity |

| MTEP Analog | Substitution at 5-position of pyridine with vinyl or ethynyl | Significant increase in potency |

| MTEP Analog | Replacement of ethynyl linker with a trans-vinyl group | 10-fold decrease in activity |

Design and Synthesis of Biologically Active Molecules

The this compound scaffold has been a cornerstone in the design and synthesis of a variety of biologically active molecules, demonstrating its versatility in medicinal chemistry.

mGlu5 Receptor Modulators: A significant body of research has focused on the development of mGluR5 negative allosteric modulators (NAMs) based on the this compound scaffold. These compounds bind to an allosteric site on the receptor, distinct from the glutamate binding site, and modulate the receptor's response to its endogenous ligand. The discovery of MPEP and subsequently MTEP paved the way for the development of a plethora of potent and selective mGluR5 NAMs. These compounds have been instrumental as research tools to elucidate the physiological and pathological roles of mGluR5 and have been investigated for their therapeutic potential in a range of central nervous system (CNS) disorders, including anxiety, depression, and fragile X syndrome.

P2Y12 Receptor Antagonists: The P2Y12 receptor, another GPCR, is a key player in platelet aggregation and a validated target for antiplatelet drugs. While thienopyridines like clopidogrel (B1663587) and prasugrel (B1678051) are well-known irreversible P2Y12 antagonists, there is ongoing research into non-thienopyridine, reversible inhibitors. nih.govfrontiersin.org The pyridine moiety is a common feature in various P2Y12 antagonists, and the structural motifs present in this compound could be explored for the design of novel P2Y12 inhibitors. The rigid linker and potential for diverse substitutions offer a framework for developing selective and potent antagonists. nih.gov

The primary application of this compound analogs in targeting neurological pathways has been as mGluR5 antagonists. These compounds have shown efficacy in preclinical models of various neurological and psychiatric disorders. The high selectivity of these antagonists for mGluR5 over other mGlu receptor subtypes and other CNS targets makes them valuable pharmacological tools and potential therapeutic agents. The anxiolytic-like effects observed with compounds like MTEP in animal models highlight the potential of this scaffold in developing treatments for anxiety disorders.

Pyridine derivatives have a long history of investigation for their antimicrobial and antifungal properties. nih.govnih.gov The pyridine nucleus is present in several clinically used antimicrobial agents. While there is limited specific research on the antimicrobial or antifungal activity of this compound itself, the general potential of the pyridine scaffold suggests that its derivatives could be explored for these applications. The ethynyl group offers a point for further chemical modification to generate novel compounds with potential activity against a range of microbial pathogens. For example, various substituted pyridine derivatives have shown promising activity against strains of Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans. nih.gov

| Pyridine Derivative Class | Tested Against | Observed Activity |

|---|---|---|

| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli, C. albicans | Significant antimicrobial activity nih.gov |

| Substituted Mannich bases of isonicotinohydrazide | B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans | High antibacterial and antifungal activity nih.gov |

| Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides | S. aureus, B. subtilis, E. coli, C. albicans | Highly active antimicrobial agents nih.gov |

The pyridine scaffold is a key component of many anticancer agents. arabjchem.org Various pyridine derivatives have been synthesized and evaluated for their cytotoxic activity against a range of cancer cell lines. arabjchem.orgnih.gov For instance, styrylsulfonyl-methylpyridine derivatives have been identified as potent mitotic inhibitors that are selectively cytotoxic to cancer cells. nih.gov While direct studies on the anticancer activity of this compound are not abundant, the structural features of this scaffold make it a plausible candidate for the development of novel anticancer agents. The ethynyl group can participate in various chemical reactions, allowing for the synthesis of diverse libraries of compounds for screening. Thieno[2,3-c]pyridine derivatives, which share a fused pyridine ring system, have also shown potential as anticancer agents by targeting proteins such as Hsp90. mdpi.com

| Pyridine Derivative Class | Cancer Cell Lines Tested | Reported Anticancer Activity |

|---|---|---|

| Thieno[2,3-b]pyridine analogues | HepG-2 (liver), MCF-7 (breast) | High potency against both cell lines arabjchem.org |

| (E)-3-((styrylsulfonyl)methyl)pyridine derivatives | Various cancer cell lines | Potent mitotic inhibitors, selectively cytotoxic nih.gov |

| Thieno[2,3-c]pyridine derivatives | MCF7, T47D (breast), HSC3 (head and neck), RKO (colorectal) | Potent inhibition of cancer cell lines mdpi.com |

Advanced Spectroscopic and Computational Characterization of 2 Ethynyl 3 Methylpyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 2-Ethynyl-3-methylpyridine by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethynyl (B1212043), aromatic, and methyl protons. The ethynyl proton (≡C-H) typically appears as a singlet in a characteristic region of the spectrum. The protons on the pyridine (B92270) ring will appear in the aromatic region, with their specific chemical shifts and coupling patterns influenced by the positions of the ethynyl and methyl substituents. The methyl group protons will resonate as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The two carbons of the ethynyl group will have characteristic chemical shifts. The five carbons of the pyridine ring will appear in the aromatic region, with their exact positions dictated by the electronic effects of the substituents. The carbon of the methyl group will be found in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (-CH₃) | 2.2 - 2.5 | 18 - 22 |

| Ethynyl (≡C-H) | 3.0 - 3.5 | 75 - 85 (C≡C-H) |

| Aromatic (Pyridine Ring) | 7.0 - 8.5 | 120 - 155 |

Note: These are predicted ranges and actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₇N), the molecular weight is 117.15 g/mol . achemblock.comsigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 117. This peak corresponds to the intact molecule with one electron removed. The fragmentation pattern can provide further structural information. chemguide.co.uk Common fragmentation pathways for aromatic compounds may include the loss of small, stable molecules or radicals. libretexts.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. mdpi.comnih.gov For C₈H₇N, the expected exact mass would be very close to its calculated monoisotopic mass. This high level of accuracy allows for the unambiguous determination of the molecular formula.

Expected Mass Spectrometry Data for this compound

| Ion | Formula | m/z (Expected) | Description |

|---|---|---|---|

| [M]⁺ | [C₈H₇N]⁺ | 117 | Molecular Ion |

| [M-H]⁺ | [C₈H₆N]⁺ | 116 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | [C₇H₄N]⁺ | 102 | Loss of a methyl radical |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice of this compound.

Although a specific crystal structure for this compound is not publicly available, data from related pyridine derivatives can offer insights into its likely solid-state conformation. researchgate.net The pyridine ring is expected to be planar, and the ethynyl group will have a linear geometry. In the solid state, the packing of the molecules would be influenced by intermolecular forces such as π-π stacking interactions between the aromatic rings and potential weak C-H···N hydrogen bonds.

Computational Chemistry Approaches

Computational chemistry provides valuable tools for understanding the properties and behavior of molecules at an atomic level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to optimize its molecular geometry and to determine various electronic properties.

Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comyoutube.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. DFT can also be used to generate molecular electrostatic potential maps, which visualize the charge distribution and help predict sites of electrophilic and nucleophilic attack.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. While this compound is a relatively rigid molecule, MD simulations can be used to understand its dynamic behavior and interactions in various environments, such as in different solvents. nih.gov These simulations can reveal how the molecule interacts with surrounding solvent molecules through non-covalent interactions, providing a deeper understanding of its solubility and solution-phase behavior.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com If a series of analogues of this compound with known biological activities were available, a QSAR model could be developed.

This process involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound. Statistical methods are then used to create a mathematical model that correlates these descriptors with the observed biological activity. Such a model can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

Computational Studies of Noncovalent Interactions

Computational chemistry provides a powerful lens for examining the intricate network of noncovalent interactions that govern the molecular recognition and self-assembly of systems involving this compound. While direct computational studies on this specific molecule are not extensively documented, a wealth of theoretical research on structurally related compounds, such as ethynylpyridines and other substituted pyridines, offers significant insights into its potential noncovalent interaction landscape. These studies predominantly employ Density Functional Theory (DFT) and other high-level ab initio methods to elucidate the nature and strength of hydrogen bonds and π-π stacking interactions.

The ethynyl group in this compound can act as a hydrogen bond donor, forming weak C–H···Y interactions, where Y is a hydrogen bond acceptor. Concurrently, the nitrogen atom of the pyridine ring serves as a hydrogen bond acceptor. Computational studies on similar ethynylpyridines have quantified the energetics of such interactions. For instance, DFT calculations (B3LYP/6-311++G(d,p)) on weak hydrogen bonds formed by 2- and 3-ethynylpyridine (B57287) with molecules like trimethylphosphate and phenol (B47542) have provided valuable data on their structure, stability, and vibrational frequency shifts. nih.gov

In complexes with trimethylphosphate, where the ethynyl group acts as a hydrogen bond donor, the interaction is characterized by a positive shift in the C≡C stretching frequency. nih.gov Conversely, when interacting with a stronger proton donor like phenol, where the pyridine nitrogen is the acceptor, a negative shift is observed. nih.gov The calculated enthalpy changes for these interactions underscore the context-dependent nature of hydrogen bonding in these systems. nih.gov

| Interacting Partner | Role of Ethynylpyridine | Calculated Enthalpy Change (-ΔrH, kJ mol⁻¹) | Reference |

| Trimethylphosphate | Hydrogen Bond Donor | 6-8 | nih.gov |

| Phenol | Hydrogen Bond Acceptor | 17-22 | nih.gov |

Beyond hydrogen bonding, the aromatic pyridine ring of this compound is capable of engaging in π-π stacking interactions. Theoretical investigations into the π-π interactions of pyridine dimers have revealed that electron correlation is crucial for accurately describing these stabilizing forces, with methods like Møller-Plesset perturbation theory (MP2) providing more reliable results than standard DFT or Hartree-Fock (HF) calculations. These studies have explored various geometries, including parallel-sandwich, antiparallel-sandwich, and T-shaped configurations, to determine the most stable arrangements.

The substitution pattern on the pyridine ring, specifically the presence of the electron-donating methyl group and the electron-withdrawing ethynyl group in this compound, is expected to modulate the electrostatic potential of the aromatic ring and, consequently, the nature and strength of its π-stacking interactions. Computational analyses of substituted pyridinium (B92312) ions have shown that electron-donating substituents generally increase π+-π+ stacking interactions, while electron-withdrawing substituents decrease them. nih.gov Although this compound is neutral, these findings highlight the sensitivity of π-stacking interactions to the electronic nature of substituents.

| Dimer Configuration | Computational Method | Calculated Binding Energy (kcal/mol) | Reference |

| Antiparallel-displaced | MP2/6-311++G | -2.89 | researchgate.net |

| T-up | MP2/6-311++G | -2.63 | researchgate.net |

| Parallel-displaced | MP2/6-311++G** | -2.44 | researchgate.net |

Future Research Directions and Emerging Applications of 2 Ethynyl 3 Methylpyridine

Exploration in Materials Science

The distinct functionalities of 2-ethynyl-3-methylpyridine make it a promising candidate for the development of advanced functional organic materials. dumelelab.com Its potential lies in its ability to act as both a monomer for polymerization and a ligand for the construction of complex inorganic-organic hybrid materials.

Polymer Synthesis: The terminal alkyne group is readily polymerizable, suggesting a direct path to novel conjugated polymers. Research on the closely related monomer, 2-ethynylpyridine (B158538), has demonstrated its capacity for non-catalyst polymerization to produce ionic conjugated polymers such as Poly[N-(3-butynyl)-2-ethynylpyridinium bromide] (PBEPB). bohrium.com This process involves quaternization of the pyridine (B92270) nitrogen followed by nucleophilic attack, leading to a conjugated polyacetylene backbone with pyridinium (B92312) side chains. bohrium.com It is anticipated that this compound could undergo similar polymerization reactions, yielding materials with potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. bohrium.com

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom in this compound can act as a coordinating ligand for metal ions, making it a suitable building block for Metal-Organic Frameworks (MOFs). ossila.com MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. mdpi.com While various pyridine derivatives, such as pyridine-dicarboxylates and bipyridyls, are commonly used as ligands, the incorporation of this compound could introduce unique properties. mdpi.comrsc.orgrsc.org The ethynyl (B1212043) group could serve as a site for post-synthetic modification, allowing for the covalent attachment of other functional molecules to the MOF structure, thereby tailoring its chemical and physical properties for specific applications.

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which focuses on non-covalent interactions, offers a vast playground for a molecule like this compound. Its ability to participate in a range of directional intermolecular forces positions it as a valuable component for designing complex, self-assembling systems.

The pyridine nitrogen is a strong hydrogen and halogen bond acceptor, while the terminal alkyne can act as a weak hydrogen bond donor and participate in halogen bonding and π-stacking interactions. mdpi.comacs.org This multi-faceted nature allows for the construction of intricate supramolecular architectures.

Coordination-Driven Self-Assembly: The pyridine moiety can coordinate to metal centers, enabling its use in coordination-driven self-assembly to form discrete, two- and three-dimensional structures like molecular squares and cages. acs.org By combining this compound (as a monotopic "donor" ligand) with appropriate metal-based "acceptor" units, it is possible to create well-defined metallacages capable of encapsulating guest molecules.

Crystal Engineering: In the solid state, the interplay of hydrogen bonds (e.g., C-H···N), halogen bonds (in cocrystals with halogen donors), and π–π stacking can be used to guide the assembly of this compound into predictable crystalline networks. mdpi.com The study of analogous systems, such as N-[(3-pyridinylamino) thioxomethyl] carbamates, shows how the presence of multiple binding sites dictates the preferred modes of interaction and the resulting supramolecular structure. mdpi.com This control over solid-state packing is crucial for developing materials with tailored optical or electronic properties.

Below is a table summarizing the potential non-covalent interactions involving this compound and their applications in supramolecular chemistry.

| Functional Group | Interaction Type | Potential Application | Relevant Analogy |

|---|---|---|---|

| Pyridine Nitrogen | Metal Coordination | Self-assembled molecular squares/cages | Pt(II)-based alkynylpyridine ligands acs.org |

| Pyridine Nitrogen | Hydrogen Bonding (Acceptor) | Cocrystal formation, directed assembly | N-H···Npyr bonds in carbamates mdpi.com |

| Pyridine Nitrogen | Halogen Bonding (Acceptor) | Cocrystal formation with halogen donors | I···Npyr bonds in carbamate (B1207046) cocrystals mdpi.com |

| Ethynyl Group | Hydrogen Bonding (Donor) | Formation of extended networks | Hierarchical assembly via H-bonding mdpi.com |

| Ethynyl Group | π–π Stacking | Stabilization of 3D architectures | π–π packing in metallacalixarenes mdpi.com |

| Ethynyl Group | Halogen Bonding (via π-system) | Directed assembly in functional materials | Iodo-ethynyl moieties on BODIPY acs.org |

Integration into Automated Synthesis Platforms